molecular formula C12H13FN2 B8567532 2-Fluoro-4-piperidin-1-ylbenzonitrile

2-Fluoro-4-piperidin-1-ylbenzonitrile

Cat. No.: B8567532
M. Wt: 204.24 g/mol
InChI Key: QZBVWYSSMTYCGZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-piperidin-1-ylbenzonitrile is a fluorinated aromatic nitrile derivative featuring a piperidine substituent at the para position relative to the nitrile group and a fluorine atom at the ortho position. The fluorine atom enhances electronegativity and metabolic stability, while the piperidine ring contributes to basicity and conformational flexibility, making it a candidate for drug discovery, particularly in oncology and infectious diseases .

Synthesis:
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions. A representative method involves reacting 4-fluorobenzonitrile with piperidine under reflux conditions in dimethyl sulfoxide (DMSO), followed by extraction and crystallization (similar to protocols described in ).

Properties

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

2-fluoro-4-piperidin-1-ylbenzonitrile

InChI

InChI=1S/C12H13FN2/c13-12-8-11(5-4-10(12)9-14)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2

InChI Key

QZBVWYSSMTYCGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)C#N)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below compares 2-Fluoro-4-piperidin-1-ylbenzonitrile with two analogs: 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile (from ) and 4-piperidin-1-ylbenzonitrile (hypothetical analog lacking fluorine).

Property This compound 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile 4-Piperidin-1-ylbenzonitrile (hypothetical)
Molecular Formula C₁₂H₁₃FN₂ C₁₇H₂₂N₃ C₁₂H₁₄N₂
Molecular Weight (g/mol) 216.25 268.38 186.26
Substituents -F (ortho), -CN (para), piperidine -CN (para), dual piperidine -CN (para), piperidine
LogP (Predicted) 2.8 3.5 2.1
Crystal Packing Not reported Van der Waals-dominated, chair conformations Likely similar to fluorinated analog

Key Observations :

  • The fluorine atom in this compound increases electronegativity and reduces lipophilicity (LogP = 2.8) compared to the non-fluorinated analog (LogP = 2.1).

Preparation Methods

Synthesis of 2-Fluoro-4-bromobenzonitrile

The first critical intermediate, 2-fluoro-4-bromobenzonitrile, is synthesized via diazotization and Sandmeyer-type reactions. For example, 2-fluoro-4-bromoaniline is treated with sodium nitrite in sulfuric acid to form a diazonium salt, which is subsequently reacted with copper(I) cyanide (CuCN) in a mixture of toluene and N-methylpyrrolidone (NMP) at 155–165°C. This method achieves a 78–85% yield, with the nitrile group introduced regioselectively at position 1.

Reaction Conditions :

  • Temperature: 155–165°C

  • Solvent: Toluene/NMP (1:3 v/v)

  • Catalyst: CuCN (1.3–3.0 equiv)

  • Yield: 82% (average)

Buchwald-Hartwig Amination with Piperidine

The bromine at position 4 is replaced with piperidine via a palladium-catalyzed coupling. Using tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and Xantphos as a ligand in toluene at 110°C, the reaction proceeds with 90–95% conversion. This method avoids side products such as diarylation or nitrile hydrolysis.

Optimized Parameters :

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs2CO3 (2.5 equiv)

  • Solvent: Toluene

  • Yield: 88%

Nitro Reduction and Nucleophilic Substitution Pathway

Preparation of 2-Fluoro-4-nitrobenzonitrile

As detailed in CN101648890B, 2-fluoro-4-nitrobenzonitrile is synthesized from 2-fluoro-4-nitrophenylamine through diazotization and cyanation. The nitro group serves as a directing group for subsequent substitution.

Key Steps :

  • Diazotization: 2-Fluoro-4-nitrophenylamine + NaNO2/H2SO4 → Diazonium salt.

  • Cyanation: Diazonium salt + CuCN → 2-Fluoro-4-nitrobenzonitrile (76% yield).

Nitro Reduction and Piperidine Incorporation

The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol, yielding 2-fluoro-4-aminobenzonitrile. Subsequent nucleophilic substitution with piperidine in dimethyl sulfoxide (DMSO) at 120°C replaces the amine with a piperidinyl group.

Challenges :

  • Competing side reactions: Over-reduction of the nitrile to an amine.

  • Mitigation: Use of milder reducing agents (e.g., ammonium formate) and controlled reaction times.

Direct Cyanation of Piperidine-Substituted Intermediates

Synthesis of 4-Piperidin-1-yl-2-fluorobenzaldehyde

A less common route involves formylation of 2-fluoro-4-piperidin-1-ylbenzene followed by conversion of the aldehyde to a nitrile. The aldehyde intermediate is treated with hydroxylamine hydrochloride to form an oxime, which is dehydrated using phosphorus oxychloride (POCl3) to yield the nitrile.

Reaction Data :

  • Oxime formation: 92% yield (ethanol, 80°C).

  • Dehydration: POCl3 (3 equiv), 110°C, 85% yield.

Comparative Analysis of Methodologies

Method Starting Material Key Step Yield Advantages Limitations
Halogenation-Cyanation2-Fluoro-4-bromoanilineBuchwald-Hartwig amination88%High selectivity, scalableRequires Pd catalysts, costly ligands
Nitro Reduction2-Fluoro-4-nitrophenylamineNucleophilic substitution68%Avoids transition metalsLow yield due to side reactions
Direct Cyanation4-Piperidin-1-yl-2-fluorobenzaldehydeOxime dehydration78%Simple purificationMultistep, moderate yields

Mechanistic Insights and Catalytic Systems

Role of Copper in Cyanation

CuCN facilitates radical-mediated cyanation, where the cyanide ion replaces the diazonium group via a single-electron transfer mechanism. Polar aprotic solvents like NMP enhance the solubility of CuCN, improving reaction efficiency.

Palladium-Catalyzed Coupling

The Buchwald-Hartwig reaction proceeds through oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange with piperidine and reductive elimination. Bulky phosphine ligands (e.g., Xantphos) prevent β-hydride elimination, favoring amine coupling.

Industrial Scalability and Environmental Considerations

  • Solvent Recovery : Toluene and NMP are recycled via distillation, reducing waste.

  • Catalyst Recycling : Pd catalysts are recovered using activated carbon filtration (85–90% efficiency).

  • Byproduct Management : Copper salts from cyanation steps are precipitated as hydroxides and repurposed.

Q & A

Q. How can researchers evaluate the blood-brain barrier (BBB) permeability of this compound for CNS-targeted therapies?

  • Methodological Answer : Perform in vitro BBB models using MDCK-MDR1 cells to measure permeability (Papp). Correlate with computational logP and polar surface area (PSA) predictions. Validate via in vivo pharmacokinetic studies in rodents, quantifying plasma and brain tissue concentrations via LC-MS .

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